RIPA-56

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RIPA-56 est un inhibiteur puissant, sélectif et métaboliquement stable de la protéine kinase interagissant avec le récepteur 1. Il a une valeur de CI50 de 13 nanomoles, ce qui indique sa grande puissance. This compound n'affecte pas l'activité de la protéine kinase interagissant avec le récepteur 3 à une concentration de 10 micromoles. Ce composé a montré un potentiel significatif dans la réduction de la mortalité induite par le facteur de nécrose tumorale alpha et des dommages multi-organes dans le syndrome de réponse inflammatoire systémique .

Applications De Recherche Scientifique

RIPA-56 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of receptor-interacting protein 1 kinase. In biology, it has been shown to reduce tumor necrosis factor alpha-induced mortality and multiorgan damage in systemic inflammatory response syndrome . In medicine, this compound has potential therapeutic applications in treating diseases such as multiple sclerosis and systemic inflammatory response syndrome by inhibiting necroptosis . In industry, it is used in the development of new drugs targeting receptor-interacting protein 1 kinase .

Mécanisme D'action

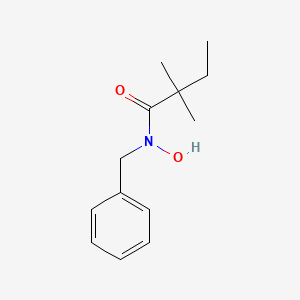

RIPA-56, also known as N-benzyl-N-hydroxy-2,2-dimethylbutanamide, is a potent, selective, and metabolically stable compound with a wide range of biological effects .

Target of Action

this compound primarily targets the receptor-interacting protein 1 (RIP1) kinase . RIP1 is a crucial component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

this compound acts as a potent inhibitor of RIP1 kinase, with an IC50 value of 13 nM . By blocking the activity of RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands .

Biochemical Pathways

this compound affects the necroptosis signaling pathway, which involves RIP1, RIP3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIP1 kinase, this compound can reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) .

Result of Action

this compound has been shown to reduce TNFα-induced mortality and multiorgan damage in SIRS . It can also protect myelin structures by blocking the demyelination and inflammation of spinal cord white matter in mice experimental autoimmune encephalomyelitis (EAE)-induced models, halting the progression of multiple sclerosis (MS) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable for 24 months in lyophilized form and, once in solution, should be used within 3 months to prevent loss of potency . Furthermore, the compound’s efficacy can be affected by the presence of death receptor ligands .

Analyse Biochimique

Biochemical Properties

RIPA-56 interacts with RIP1 kinase, a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIP1 kinase, this compound allows for cell survival and proliferation in the presence of death receptor ligands . The compound has an IC50 value of 13 nM, indicating its high potency .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) . It also influences cell function by blocking the activity of RIP1 kinase, which allows for cell survival and proliferation in the presence of death receptor ligands .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of RIP1 kinase . This inhibition allows for cell survival and proliferation in the presence of death receptor ligands . The compound has no effect on RIP3 kinase activity at a 10 μM concentration .

Temporal Effects in Laboratory Settings

This compound is supplied as a lyophilized powder and is stable for 24 months in this form . Once in solution, it should be used within 3 months to prevent loss of potency . The compound is soluble in DMSO at 50 mg/ml or ethanol at 50 mg/ml .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, it has been shown to reduce TNFα-induced mortality and multiorgan damage in systemic inflammatory response syndrome (SIRS) in mice .

Metabolic Pathways

Given its role as an inhibitor of RIP1 kinase, it likely interacts with enzymes and cofactors involved in programmed cell death .

Transport and Distribution

Given its solubility in DMSO and ethanol , it is likely that it can readily diffuse across cell membranes.

Subcellular Localization

Given its role as an inhibitor of RIP1 kinase, it is likely that it localizes to areas of the cell where this enzyme is present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : RIPA-56 est synthétisé par une série de réactions chimiques impliquant la formation d'une liaison amide. La voie de synthèse implique généralement la réaction d'un dérivé de la benzylamine avec un dérivé d'acide carboxylique dans des conditions appropriées pour former le composé amide souhaité. Les conditions de réaction comprennent souvent l'utilisation de réactifs de couplage tels que le N,N'-dicyclohexylcarbodiimide et des catalyseurs tels que la 4-diméthylaminopyridine pour faciliter la formation de la liaison amide .

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse utilisée en laboratoire. Le procédé est optimisé pour garantir un rendement élevé et une pureté élevée du produit final. Le composé est généralement produit sous forme de poudre lyophilisée, qui est ensuite reconstituée dans du diméthylsulfoxyde pour une utilisation dans diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : RIPA-56 subit principalement des réactions qui impliquent son interaction avec la protéine kinase interagissant avec le récepteur 1. Il agit comme un inhibiteur en se liant à la poche allostérique de la protéine kinase interagissant avec le récepteur 1, ce qui suggère qu'il pourrait être un inhibiteur de kinase de type III .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse de this compound comprennent les dérivés de la benzylamine, les dérivés d'acide carboxylique, le N,N'-dicyclohexylcarbodiimide et la 4-diméthylaminopyridine. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et l'éthanol .

Principaux produits formés : Le principal produit formé à partir de la synthèse de this compound est le composé amide lui-même. La pureté du produit final est généralement supérieure à 98 %, garantissant son efficacité dans diverses applications .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé outil pour étudier l'inhibition de la protéine kinase interagissant avec le récepteur 1. En biologie, il a été démontré qu'il réduisait la mortalité induite par le facteur de nécrose tumorale alpha et les dommages multi-organes dans le syndrome de réponse inflammatoire systémique . En médecine, this compound a des applications thérapeutiques potentielles dans le traitement de maladies telles que la sclérose en plaques et le syndrome de réponse inflammatoire systémique en inhibant la nécroptose . Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments ciblant la protéine kinase interagissant avec le récepteur 1 .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la protéine kinase interagissant avec le récepteur 1. Il se lie à la poche allostérique de la protéine kinase interagissant avec le récepteur 1, empêchant son activation et les voies de signalisation subséquentes. Cette inhibition permet la survie et la prolifération cellulaire en présence de ligands des récepteurs de mort. Les cibles moléculaires impliquées dans ce mécanisme comprennent la protéine kinase interagissant avec le récepteur 1 et ses voies de signalisation en aval .

Comparaison Avec Des Composés Similaires

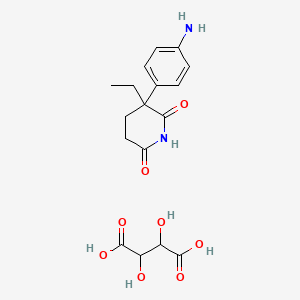

RIPA-56 est unique par sa grande puissance et sa sélectivité pour la protéine kinase interagissant avec le récepteur 1. Contrairement à d'autres inhibiteurs de la protéine kinase interagissant avec le récepteur 1 tels que la Nécrostatine-1, this compound ne cible pas les enzymes indoleamine 2,3-dioxygénases . Des composés similaires à this compound comprennent la Nécrostatine-1, la Nécrostatine-1s et d'autres inhibiteurs de la protéine kinase interagissant avec le récepteur 1 qui ont été développés pour des applications thérapeutiques .

Propriétés

IUPAC Name |

N-benzyl-N-hydroxy-2,2-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-13(2,3)12(15)14(16)10-11-8-6-5-7-9-11/h5-9,16H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYVHIKSFXVDBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)N(CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)